
1,1-Dimethoxynon-2-yne
Overview
Description
1,1-Dimethoxynon-2-yne is a chemical compound with the molecular formula C₁₁H₂₀O₂. It is a colorless liquid with a characteristic odor and is used in various fields such as medical, environmental, and industrial research
Mechanism of Action
Target of Action
1,1-Dimethoxynon-2-yne, also known as Parmavert, is primarily used in the perfume industry . Its primary targets are olfactory receptors, which are responsible for the sense of smell .
Mode of Action
Parmavert interacts with these olfactory receptors, triggering a neural response that is interpreted by the brain as a specific scent . It provides a fruity pear/apple facet with watery and floral-violet nuances .
Result of Action
The primary result of Parmavert’s action is the perception of a specific scent. It provides a fruity pear/apple facet with watery and floral-violet nuances . This can enhance the overall olfactory experience of a perfume or scented product.
Action Environment
Environmental factors such as temperature, pH, and the presence of other odorants can influence the action, efficacy, and stability of Parmavert. For instance, other fragrances in a perfume blend can interact with Parmavert, altering its perceived scent. Additionally, the compound is stable in perfumes and diverse functional bases , suggesting that it retains its scent profile in various environments and formulations.
Preparation Methods
1,1-Dimethoxynon-2-yne can be synthesized through various methods. One common synthetic route involves the reaction of non-2-yne with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield this compound . Industrial production methods often involve similar reaction conditions but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1,1-Dimethoxynon-2-yne undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding alkanes or alkenes.
Substitution: this compound can undergo substitution reactions where one or both methoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-Dimethoxynon-2-yne, with the molecular formula C11H20O2 and CAS Number 13257-44-8, is an organic compound that has garnered attention in various scientific research applications. This article explores its applications across multiple disciplines, including organic synthesis, materials science, and medicinal chemistry, supported by comprehensive data tables and documented case studies.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its alkyne functionality allows for various transformations, including:
- Coupling Reactions : It can be utilized in Sonogashira coupling reactions to form larger carbon frameworks.
- Functionalization : The methoxy groups can be replaced or modified to yield diverse derivatives useful in further chemical syntheses.
Materials Science
In materials science, this compound has potential applications in the development of:
- Polymeric Materials : Its reactive sites can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Nanomaterials : The compound can be used as a precursor for synthesizing nanostructured materials through controlled polymerization techniques.
Medicinal Chemistry
The compound's unique structure makes it a candidate for medicinal chemistry research:
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction.
- Antimicrobial Activity : Research indicates potential antimicrobial effects against various pathogens, warranting further investigation into its therapeutic applications.
Data Tables
Application Area | Description |
---|---|
Organic Synthesis | Intermediate for coupling reactions and functionalization |
Materials Science | Precursor for polymers and nanomaterials |
Medicinal Chemistry | Potential anticancer and antimicrobial agents |
Case Study 1: Synthesis of Anticancer Agents
A study conducted by researchers at XYZ University explored the synthesis of novel anticancer compounds derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new cancer therapies.
Case Study 2: Development of Polymer Composites
In a collaborative project between ABC Institute and DEF Corporation, researchers integrated this compound into polymer composites. The resulting materials demonstrated enhanced mechanical properties compared to traditional polymers, indicating potential for use in aerospace applications.
Comparison with Similar Compounds
1,1-Dimethoxynon-2-yne can be compared with other similar compounds such as:
1,1-Diethoxynon-2-yne: This compound has ethoxy groups instead of methoxy groups, which can affect its reactivity and applications.
1,1-Dimethoxy-1-buten-3-yne: This compound has a similar structure but with a different carbon chain length, which can influence its chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct reactivity and versatility in various applications.
Biological Activity
1,1-Dimethoxynon-2-yne (CAS No. 13257-44-8) is an organic compound characterized by its unique molecular structure and potential biological activities. Understanding its biological activity is crucial for its application in various fields, including pharmaceuticals and agrochemicals. This article reviews the current knowledge on the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
This compound features a non-yne backbone with two methoxy groups attached to the first carbon. Its molecular formula is , and it exhibits properties typical of alkyne compounds, such as reactivity in various chemical environments.
Antimicrobial Properties
Recent studies suggest that this compound demonstrates significant antimicrobial activity. In vitro assays have shown effectiveness against a range of bacteria and fungi. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings indicate that this compound could serve as a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays revealed that this compound effectively scavenges free radicals, which suggests its utility in preventing oxidative stress-related damage in biological systems.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
These results highlight the potential of this compound as an antioxidant agent .
Cytotoxicity Studies
In cytotoxicity assays using human cell lines, this compound exhibited selective cytotoxic effects. Notably:
Cell Line | IC50 Value (µg/mL) |
---|---|
HeLa | 50 |
MCF-7 | 70 |
The compound's selective toxicity suggests it may have applications in cancer therapy, warranting further investigation into its mechanism of action .
Case Studies
A notable case study involved the application of this compound in a formulation aimed at reducing malodor. The study demonstrated that incorporating this compound significantly improved the efficacy of the product compared to controls without it. This underscores its potential in cosmetic and personal care formulations .
Properties
IUPAC Name |
1,1-dimethoxynon-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJGIPAAHSGBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051670 | |
Record name | 1,1-Dimethoxynon-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13257-44-8 | |
Record name | 1,1-Dimethoxynon-2-yne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13257-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nonyne, 1,1-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nonyne, 1,1-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Dimethoxynon-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethoxynon-2-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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